Acetic acid rhodium

C–H insertion Buchner reaction regioselectivity

Acetic acid rhodium, formally tetrakis(μ‑acetato)dirhodium(II) dihydrate (Rh₂(OAc)₄·2H₂O, CAS 15956‑28‑2), is the archetypal member of the lantern‑shaped dirhodium(II) tetracarboxylate family. It is an emerald‑green, air‑stable, homogeneous catalyst that generates electrophilic rhodium‑carbenoid intermediates from diazo compounds and mediates cyclopropanation, C–H insertion, X–H insertion (X = N, O, S), and aromatic cycloaddition/ring expansion (Buchner) reactions [REFS‑1].

Molecular Formula C2H4O2Rh
Molecular Weight 162.96 g/mol
Cat. No. B12331768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid rhodium
Molecular FormulaC2H4O2Rh
Molecular Weight162.96 g/mol
Structural Identifiers
SMILESCC(=O)O.[Rh]
InChIInChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4);
InChIKeyNENDHUHGFRLXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid Rhodium (Rhodium(II) Acetate Dimer) – Procurement-Ready Catalyst Baseline for Carbenoid and C–H Insertion Chemistry


Acetic acid rhodium, formally tetrakis(μ‑acetato)dirhodium(II) dihydrate (Rh₂(OAc)₄·2H₂O, CAS 15956‑28‑2), is the archetypal member of the lantern‑shaped dirhodium(II) tetracarboxylate family. It is an emerald‑green, air‑stable, homogeneous catalyst that generates electrophilic rhodium‑carbenoid intermediates from diazo compounds and mediates cyclopropanation, C–H insertion, X–H insertion (X = N, O, S), and aromatic cycloaddition/ring expansion (Buchner) reactions [REFS‑1]. With a well‑defined dinuclear Rh–Rh bond (2.39 Å) and four bridging acetate ligands, it serves as the benchmark against which all other dirhodium carboxylate catalysts are measured [REFS‑2].

Why Acetic Acid Rhodium Cannot Be Replaced by Another Dirhodium(II) Carboxylate Without Consequence


Dirhodium(II) tetracarboxylates share a common Rh₂(O₂CR)₄ scaffold, but the electronic and steric identity of the bridging carboxylate ligand R profoundly modulates the electrophilicity of the catalytic rhodium‑carbenoid intermediate, which in turn dictates product regiochemistry, diastereoselectivity, and functional‑group tolerance [REFS‑1]. Simply substituting Rh₂(OAc)₄ with a more electron‑withdrawing analog (e.g., Rh₂(TFA)₄) or a more sterically encumbered derivative (e.g., Rh₂(cap)₄) can invert the major product or collapse selectivity [REFS‑2]. For scientific procurement, the choice of carboxylate ligand is therefore a deliberate reaction‑engineering decision, not a trivial interchange of “equivalent” catalysts [REFS‑1].

Quantitative Differentiation Evidence: Acetic Acid Rhodium vs. In‑Class and Near‑Neighbor Catalysts


Product Regioselectivity Reversal in Buchner Aromatic Addition: Rh₂(OAc)₄ vs. Rh₂(cap)₄

Under identical α‑diazoketone substrate 3a, Rh₂(OAc)₄ furnishes a 58:25:17 mixture of 4a:5a:6a products, whereas Rh₂(cap)₄ alters the distribution dramatically to 78:9:13, demonstrating that the ligand identity redirects the major reaction pathway [REFS‑1].

C–H insertion Buchner reaction regioselectivity α‑diazoketone

Electronic Sensitivity of Carbenoid C–H Insertion: Hammett ρ Rh₂(OAc)₄ vs. Rh₂(TFA)₄

The Hammett reaction constant ρ for Rh₂(OAc)₄‑catalyzed benzylic C–H insertion is –1.26 (r = 0.98), whereas for Rh₂(TFA)₄ it is only –0.66 (r = 0.97), indicating that Rh₂(OAc)₄ is significantly more electron‑demanding on the substrate and therefore exhibits greater rate sensitivity to aryl substituent effects [REFS‑1].

Hammett correlation carbenoid insertion electronic effect linear free‑energy relationship

Aqueous Solubility Bifurcation: Acetic Acid Rhodium vs. Rhodium Octanoate Dimer

Rhodium(II) acetate dimer is appreciably soluble in water, whereas rhodium(II) octanoate dimer (Rh₂(oct)₄) is essentially insoluble under the same ambient conditions [REFS‑1][REFS‑2]. This solubility dichotomy dictates the compatibility of each catalyst with aqueous or biphasic reaction media.

solubility biphasic catalysis catalyst recovery aqueous-phase catalysis

Rh–Rh Bond‑Length Difference and Its Electronic Manifestation: Rh₂(OAc)₄ vs. Rh₂(TFA)₄

X‑ray crystallographic data reveal that the Rh–Rh bond in Rh₂(OAc)₄ is 2.39 Å, whereas the same bond in Rh₂(TFA)₄ measures 2.38 Å [REFS‑1][REFS‑2]. Although the difference is only 0.01 Å, it reflects the stronger electron‑withdrawing character of the trifluoroacetate ligands, which contracts the dinuclear core and renders the rhodium centers more electrophilic.

Rh–Rh bond X‑ray crystallography electrophilicity Lewis acidity

Proven Application Scenarios for Acetic Acid Rhodium Where Differentiation Data Translate into Competitive Advantage


Intramolecular Buchner Cycloheptatriene Synthesis Demanding a Defined Product Profile

When the synthetic target is a cycloheptatriene (product 4a) obtained from an α‑diazoketone, the 58:25:17 product mixture generated by Rh₂(OAc)₄ provides a balanced profile of three possible scaffolds that can be further elaborated [REFS‑1]. Switching to Rh₂(cap)₄ would bias the outcome toward 4a (78%) but at the expense of the other isomers, which may be desirable or detrimental depending on the end goal. The procurement decision therefore directly controls the accessible chemical space.

Benzylic C–H Insertion Where Electronic Fine‑Tuning by Substrate Aryl Substituent Is Critical

For para‑substituted phenyl substrates, the –1.26 Hammett ρ of Rh₂(OAc)₄ means that electron‑donating groups accelerate insertion relative to electron‑withdrawing ones by a factor of ~10 across the substituent range studied [REFS‑1]. This high electronic sensitivity allows a process chemist to steer the reaction rate and chemoselectivity through peripheral substituent choice. Using Rh₂(TFA)₄ (ρ = –0.66) would compress the rate range and reduce the synthetic leverage gained from substituent tuning.

Aqueous‑Phase or Biphasic Cyclopropanation Where Catalyst Recovery and Product Isolation Are Priority

The water solubility of Rh₂(OAc)₄ enables its use in aqueous or biphasic cyclopropanation protocols, simplifying catalyst separation from hydrophobic products [REFS‑1]. In contrast, the water‑insoluble rhodium octanoate dimer cannot be used in such aqueous media without co‑solvents, making Rh₂(OAc)₄ the preferred choice for direct aqueous‑phase chemistry or when an aqueous workup is desired.

Benchmarking and Method Development Requiring a Reproducible, Structurally Defined Reference Catalyst

Because the Rh–Rh bond length (2.39 Å) and the overall paddlewheel structure of Rh₂(OAc)₄ are among the most thoroughly characterized in the dirhodium family, researchers consistently select it as the baseline catalyst when developing new enantioselective ligands or when comparing solid‑supported analogs [REFS‑1][REFS‑2]. This ensures that observed performance differences can be unambiguously attributed to ligand modifications rather than undefined catalyst speciation.

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